molecular formula C9H5F2NO4 B13726495 3-(3,5-Difluoro-4-nitrophenyl)acrylic acid

3-(3,5-Difluoro-4-nitrophenyl)acrylic acid

Cat. No.: B13726495
M. Wt: 229.14 g/mol
InChI Key: DMHLTJAYXVMWMQ-OWOJBTEDSA-N
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Description

3-(3,5-Difluoro-4-nitrophenyl)acrylic acid: is an organic compound characterized by the presence of a difluorinated nitrophenyl group attached to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Difluoro-4-nitrophenyl)acrylic acid typically involves the following steps:

    Aldol Condensation: The reaction of the nitro-difluorobenzene with an aldehyde to form the acrylic acid derivative.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The acrylic acid moiety can undergo hydrogenation to form the corresponding saturated acid.

    Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Amino Derivatives: From the reduction of the nitro group.

    Saturated Acids: From the hydrogenation of the acrylic acid moiety.

    Substituted Phenylacrylic Acids: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in organic synthesis.

Biology:

    Biochemical Probes: Utilized in the development of probes for studying biological systems.

Medicine:

    Drug Development: Investigated for potential therapeutic applications due to its bioactive functional groups.

Industry:

    Material Science: Used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,5-Difluoro-4-nitrophenyl)acrylic acid involves its interaction with various molecular targets, depending on the specific application. For example, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The difluoro groups can enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research.

Comparison with Similar Compounds

    3-(3,5-Difluoro-4-nitrophenyl)propionic acid: Similar structure but with a propionic acid moiety instead of acrylic acid.

    3-(3,5-Difluoro-4-aminophenyl)acrylic acid: The nitro group is replaced with an amino group.

    3-(3,5-Difluoro-4-nitrophenyl)acrylamide: The carboxylic acid group is replaced with an amide group.

Properties

Molecular Formula

C9H5F2NO4

Molecular Weight

229.14 g/mol

IUPAC Name

(E)-3-(3,5-difluoro-4-nitrophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5F2NO4/c10-6-3-5(1-2-8(13)14)4-7(11)9(6)12(15)16/h1-4H,(H,13,14)/b2-1+

InChI Key

DMHLTJAYXVMWMQ-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)/C=C/C(=O)O

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)C=CC(=O)O

Origin of Product

United States

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